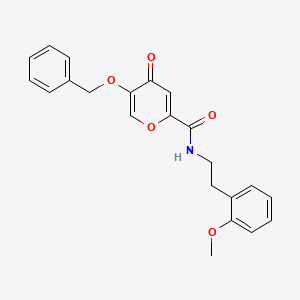
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic compound renowned for its versatility in organic and medicinal chemistry. It features a complex structure with various functional groups that contribute to its unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of 2-oxopyridine-1(2H)-yl methyl: This intermediate is synthesized from the condensation of 2-chloropyridine with formaldehyde and subsequent oxidation.
Construction of 1,2,4-oxadiazole ring: This is achieved through cyclization involving the previously formed intermediate and hydrazine derivatives.
Coupling to isoindoline-1,3-dione: The final coupling involves reacting the oxadiazole derivative with isoindoline-1,3-dione under specific conditions to form the desired product.
Industrial Production Methods
Industrial production often employs similar synthetic steps but on a larger scale. Efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. Methods such as continuous flow chemistry can also be utilized for scalability and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites to introduce additional functional groups.
Reduction: Selective reduction reactions can modify the oxadiazole ring or other moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can alter the pyridine or oxadiazole components.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Alkyl halides, aryl halides, and suitable nucleophiles.
Major Products
The major products formed vary based on the reagents and conditions employed. These can include derivatives with enhanced pharmacological properties or altered physical characteristics for specialized applications.
Applications De Recherche Scientifique
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has a broad spectrum of applications:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biological pathways.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with specific molecular targets such as enzymes or receptors. Its oxadiazole and pyridine moieties contribute to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
2-((5-(phenylmethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
2-((5-(2-oxopyridin-1(2H)-yl)-1,2,4-oxadiazol-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Each of these compounds has unique properties that make them suitable for different applications, but none offer the same combination of characteristics as this compound.
There you have it—a deep dive into the world of this compound. Quite the chemical tapestry, isn’t it?
Propriétés
IUPAC Name |
2-[[5-[(2-oxopyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-15-7-3-4-8-20(15)10-14-18-13(19-25-14)9-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANKILYKIBDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)
![1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine](/img/structure/B2750816.png)

![2-[1-(Methoxymethyl)cyclopropyl]acetic acid](/img/structure/B2750820.png)
![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)

![N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2750824.png)
![1,3-dimethyl-7-propyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)
![1-(2,6-Difluorophenyl)-3-(4-ethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2750826.png)
![N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B2750828.png)
![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)

